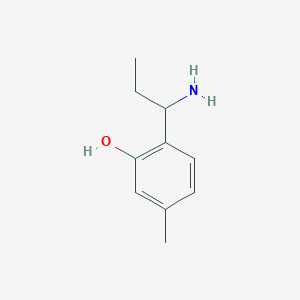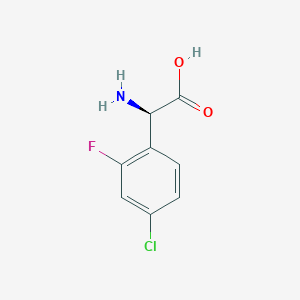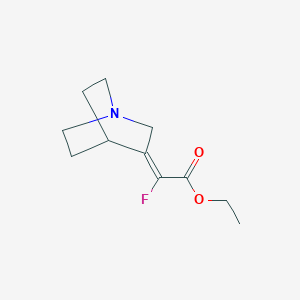
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinuclidine moiety, which is a bicyclic amine, and a fluoro-substituted ethyl acetate group. The presence of the fluorine atom and the quinuclidine structure imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate typically involves the reaction of quinuclidin-3-one with ethyl fluoroacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a variety of derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects.
Comparación Con Compuestos Similares
Ethyl (E)-2-fluoro-2-(quinuclidin-3-ylidene)acetate can be compared with other similar compounds, such as:
Quinuclidin-3-ylidene derivatives: These compounds share the quinuclidine moiety but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroacetate derivatives: Compounds with a fluoroacetate group can have similar reactivity but may differ in their overall structure and applications.
Ethyl acetate derivatives: These compounds have the ethyl acetate group but lack the quinuclidine moiety, resulting in different chemical behavior and uses.
Propiedades
Fórmula molecular |
C11H16FNO2 |
|---|---|
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C11H16FNO2/c1-2-15-11(14)10(12)9-7-13-5-3-8(9)4-6-13/h8H,2-7H2,1H3/b10-9- |
Clave InChI |
FKOAAFLXEPWZPY-KTKRTIGZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CN2CCC1CC2)/F |
SMILES canónico |
CCOC(=O)C(=C1CN2CCC1CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



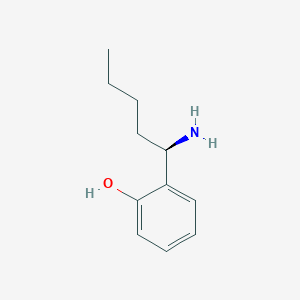
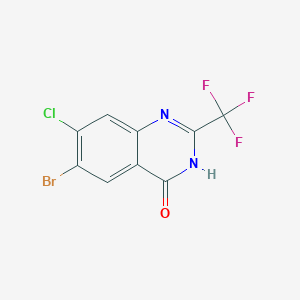

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
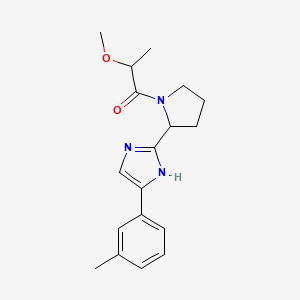
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
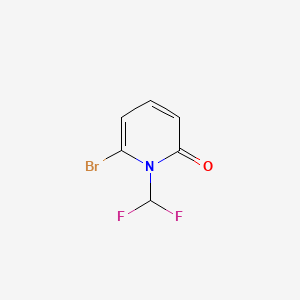

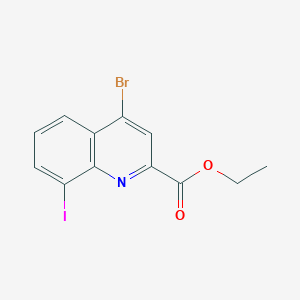

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)
